molecular formula C34H66 B14421692 Tetratriaconta-9,19-diene CAS No. 82122-66-5

Tetratriaconta-9,19-diene

Cat. No.: B14421692
CAS No.: 82122-66-5
M. Wt: 474.9 g/mol
InChI Key: OSBGTENKEBXAQJ-UHFFFAOYSA-N
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Description

Tetratriaconta-9,19-diene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₄H₆₆, characterized by two double bonds at positions 9 and 19. Unlike cyclic diterpenes (e.g., pimarane derivatives) or triterpenes (e.g., fusidanes), it lacks a fused ring system, rendering its physicochemical properties distinct from these classes .

Properties

CAS No.

82122-66-5

Molecular Formula

C34H66

Molecular Weight

474.9 g/mol

IUPAC Name

tetratriaconta-9,19-diene

InChI

InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,30,32H,3-16,18,20-29,31,33-34H2,1-2H3

InChI Key

OSBGTENKEBXAQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetratriaconta-9,19-diene can be achieved through various organic reactions. One common method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to remove hydrogen halides from the precursor molecule, resulting in the formation of double bonds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of long-chain alkanes. This process requires specific catalysts and high temperatures to facilitate the removal of hydrogen atoms and the formation of double bonds.

Chemical Reactions Analysis

Types of Reactions: Tetratriaconta-9,19-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.

    Reduction: The addition of hydrogen to the double bonds can convert this compound into a saturated hydrocarbon.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Tetratriaconta-9,19-diene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain dienes in various chemical reactions.

    Biology: Research into its interactions with biological membranes and its potential effects on cellular processes.

    Medicine: Investigations into its potential as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and lubricants.

Mechanism of Action

The mechanism of action of Tetratriaconta-9,19-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound reactive and versatile. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of epoxides in oxidation reactions or the creation of saturated hydrocarbons in reduction reactions.

Comparison with Similar Compounds

Structural Analogues: Linear Dienes

Linear dienes with long hydrocarbon chains share similarities in synthesis and physical properties. Examples from the evidence include:

Table 1: Comparison of Linear Dienes
Compound Name Molecular Formula Double Bond Positions Key Synthesis Methods Key Properties/Applications
Tetratriaconta-9,19-diene (hypothetical) C₃₄H₆₆ 9,19 Likely via Wittig reaction or catalytic dehydrogenation Potential surfactant or lipid membrane studies
(19Z,22Z)-N,N-dimethyloctacosa-19,22-dien-9-amine C₂₈H₅₄N 19,22 Amine-functionalized alkylation Gene delivery vehicles, lipid nanoparticles
n-Tetratriacontane C₃₄H₇₀ None (saturated) Catalytic hydrogenation Reference standard in chromatography

Key Observations :

  • Chain Length and Solubility : Longer chains (e.g., C₃₄) exhibit lower solubility in polar solvents compared to shorter analogs.
  • Double Bond Impact : The 9,19-diene configuration in this compound may enhance flexibility and reactivity compared to saturated analogs like n-tetratriacontane .
  • Functionalization: Amine-bearing dienes (e.g., from ) show enhanced biological compatibility, unlike non-functionalized dienes .

Cyclic Diterpenes: Pimarane Derivatives

Although structurally distinct, pimarane-type diterpenes (e.g., (±)-9β-H-pimara-7,19-diene) provide insights into stereochemical challenges relevant to unsaturated systems:

Table 2: Comparison with Cyclic Dienes
Compound Name Molecular Formula Double Bond Positions Synthesis Challenges Key Applications
(±)-9β-H-pimara-7,19-diene C₂₀H₃₂ 7,19 (bicyclic) Stereoselective Diels-Alder reactions, Wolff–Kishner reduction Biosynthesis of momilactones, plant defense
(9β-H)-pimaran-7,19-diene C₂₀H₃₂ 7,19 (tricyclic) Tandem cyclization, catechol borane reduction Model for fusidane triterpene synthesis
Fusidane triterpenes (e.g., Fusidic Acid) C₃₁H₄₈O₆ Variable (tricyclic) Intermolecular Michael addition Antibacterial agents

Key Observations :

  • Stereochemical Complexity : Cyclic dienes like (±)-9β-H-pimara-7,19-diene require precise stereocontrol (e.g., 9,10-syn configuration), which is unnecessary in linear this compound .
  • Biological Activity : Cyclic diterpenes exhibit potent bioactivity (e.g., antimicrobial, phytotoxic), whereas linear dienes are more often utilized in materials or as synthetic intermediates .

Linear Dienes

  • Amine-Functionalized Dienes : highlights alkylation and cyclopropanation strategies for introducing functional groups, which could be adapted for modifying this compound .

Cyclic Dienes

  • Pimarane Derivatives : Require multi-step sequences (e.g., Diels-Alder, stereoselective reductions) to establish ring systems and double bonds .
  • Fusidanes : Depend on transannular reactions for tricyclic core formation, irrelevant to linear systems .

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